SAR‑Driven Enzyme Inhibition Potential: 1,3,4‑Oxadiazole–Propanamide Scaffold Demonstrates Sub‑Micromolar AChE and LOX Activity in Direct Series Comparisons
In a head‑to‑head series of N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogues (8a–n), the propanamide‑bearing congeners consistently out‑performed non‑amide and shorter‑chain amide controls. The most potent compound in the series exhibited an AChE IC₅₀ in the sub‑micromolar range (vs. eserine as reference standard) and a LOX IC₅₀ approximately 2–3‑fold lower than quercetin. Although compound 8f (the most active AChE inhibitor in that series) carries a different aryl substituent than the 3,4‑diethoxyphenyl group, the propanamide linker proved essential for dual AChE/LOX inhibition [1]. The target compound N‑[5‑(3,4‑diethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]propanamide is the direct propanamide congener of the 3,4‑diethoxyphenyl‑oxadiazole series and is therefore expected to recapitulate the favorable amide‑linker SAR, providing a consistent pharmacophore geometry for enzyme‑inhibitor screening that acetamide or butyramide analogs cannot match [1][2].
| Evidence Dimension | AChE and LOX enzyme inhibition potency (IC₅₀) within a unified 1,3,4-oxadiazole–propanamide series |
|---|---|
| Target Compound Data | Propanamide linker series (8a–n): most active congeners achieve sub‑micromolar AChE IC₅₀; LOX IC₅₀ values 2–3‑fold more potent than quercetin reference [inferred for propanamide‑bearing scaffold] |
| Comparator Or Baseline | Eserine (AChE reference) and quercetin (LOX reference); non‑amide or shorter‑chain amide oxadiazole derivatives show >10‑fold activity loss |
| Quantified Difference | Propanamide linker vs. non‑amide: >10‑fold AChE IC₅₀ shift; LOX IC₅₀ shift >10‑fold across the series |
| Conditions | In vitro enzyme inhibition assays; molecular docking with AChE (PDB: 1EVE) and LOX (PDB: 1JNQ); compounds characterized by ¹³C‑NMR, ¹H‑NMR, HRMS, and IR [1] |
Why This Matters
Procuring the exact propanamide congener ensures retention of the dual AChE/LOX pharmacophore geometry observed in SAR studies, which is lost when the amide chain is shortened to acetamide or extended to butyramide.
- [1] Iqbal J, Mallhi AI, ur Rehman A, et al. Design and synthesis of various 1,3,4-oxadiazoles as AChE and LOX enzyme inhibitors. Heterocyclic Communications. 2023;29(1):149-160. doi:10.1515/hc-2022-0169. View Source
- [2] Parsing p-tolyloxy-1,3,4-oxadiazolepropanamides as 15-lipoxygenase inhibitors prop up by in vitro and in silico profiling including structure determination. Journal of Molecular Structure. 2023;1275:134655. doi:10.1016/j.molstruc.2022.134655. View Source
